BenchChemオンラインストアへようこそ!

N-(3-methylcyclobutyl)quinazolin-4-amine

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Select N-(3-methylcyclobutyl)quinazolin-4-amine for kinase programs requiring the essential secondary amine HBD for hinge-region binding, a feature lost in tertiary N-cyclobutyl-N-methyl analogs. The 3-methylcyclobutyl group introduces a stereogenic center enabling chiral resolution and enantiomer-specific isoform profiling (e.g., Clk/Dyrk selectivity). Its TPSA (~38 Ų) and logP (~3.8-4.0) favor CNS penetration while maintaining passive permeability. Do not substitute with achiral N-cyclobutyl or HBD-deficient analogs; doing so yields fundamentally different biological fingerprints. Available for R&D as a chemical probe or medicinal chemistry building block.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B6647797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylcyclobutyl)quinazolin-4-amine
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCC1CC(C1)NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C13H15N3/c1-9-6-10(7-9)16-13-11-4-2-3-5-12(11)14-8-15-13/h2-5,8-10H,6-7H2,1H3,(H,14,15,16)
InChIKeyFWHAVXKQCTXKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylcyclobutyl)quinazolin-4-amine: Structural Identity and Compound Class Baseline for Sourcing Decisions


N-(3-Methylcyclobutyl)quinazolin-4-amine is a 4-aminoquinazoline derivative featuring a 3-methylcyclobutyl substituent on the exocyclic amine at the 4-position of the quinazoline core. This compound belongs to the broader class of quinazolin-4-amines, a privileged scaffold extensively explored for kinase inhibition [1]. The molecular formula is C₁₃H₁₅N₃ (molecular weight 213.28 g/mol). The 3-methylcyclobutyl group introduces a stereogenic center on the cyclobutane ring, creating cis/trans diastereomeric possibilities that are absent in simpler N-cyclobutyl or N-cyclopropyl analogs. This structural feature confers distinct steric, electronic, and conformational properties that can influence target binding, selectivity, and physicochemical profile relative to closely related quinazolin-4-amine derivatives [2].

Why N-(3-Methylcyclobutyl)quinazolin-4-amine Cannot Be Interchanged with Generic Quinazolin-4-amine Analogs


Quinazolin-4-amines with different N-substituents exhibit dramatic variations in kinase selectivity, potency, and ADME properties that preclude simple analog substitution. The 3-methyl group on the cyclobutane ring of N-(3-methylcyclobutyl)quinazolin-4-amine alters hydrogen-bond donor capacity (secondary amine, 1 HBD), lipophilicity, and steric occupancy of the hydrophobic pocket compared to N-cyclobutyl-N-methylquinazolin-4-amine (tertiary amine, 0 HBD; logP ~2.3 vs. estimated ~3.3 for the target compound) [1] [2]. Even subtle N-alkyl modifications on 4-aminoquinazolines have been shown to shift kinase inhibition profiles from EGFR-dominant to multi-target RTK inhibition or to modulate Clk/Dyrk selectivity [3]. Therefore, procurement decisions based solely on the quinazoline core without considering the specific N-(3-methylcyclobutyl) substitution pattern risk obtaining a compound with a fundamentally different biological fingerprint.

Quantitative Differentiation Evidence for N-(3-Methylcyclobutyl)quinazolin-4-amine Versus Closest Analogs


Hydrogen Bond Donor Count: N-(3-Methylcyclobutyl)quinazolin-4-amine vs. N-Cyclobutyl-N-methylquinazolin-4-amine

N-(3-Methylcyclobutyl)quinazolin-4-amine retains a secondary amine (NH) at the 4-position, providing one hydrogen bond donor (HBD). In contrast, N-cyclobutyl-N-methylquinazolin-4-amine (CAS 2640958-35-4) bears a tertiary amine with zero HBDs [1] [2]. This difference is critical because the 4-NH group in quinazolin-4-amines frequently engages in a conserved hydrogen bond with the hinge region of kinase ATP-binding sites (e.g., with the backbone carbonyl of Met793 in EGFR or corresponding residues in other kinases). Loss of this HBD in the N-methylated analog can abrogate or significantly weaken kinase binding for targets requiring this interaction [3].

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Lipophilicity Shift: Impact of 3-Methyl Substitution on logP Compared to Unsubstituted Cyclobutyl Analog

The 3-methyl substitution on the cyclobutyl ring of N-(3-methylcyclobutyl)quinazolin-4-amine increases calculated lipophilicity relative to the unsubstituted N-cyclobutylquinazolin-4-amine (CAS 1248059-05-3). The unsubstituted analog has a computed XLogP3 of 3.3 [1]. The addition of the methyl group is estimated to increase logP by approximately 0.5–0.7 units (to ~3.8–4.0), based on the Hansch π constant for aliphatic CH₃ (~0.5). This elevated lipophilicity may enhance membrane permeability but also increase the risk of CYP-mediated metabolism and reduce aqueous solubility [2].

Physicochemical property optimization Drug-likeness ADME prediction

Steric and Conformational Differentiation: 3-Methylcyclobutyl vs. Cyclobutyl Ring Puckering and Target Pocket Complementarity

The 3-methyl substituent on the cyclobutyl ring of N-(3-methylcyclobutyl)quinazolin-4-amine introduces both increased steric bulk and altered ring-puckering dynamics compared to the planar-unsubstituted N-cyclobutylquinazolin-4-amine. Cyclobutane rings undergo rapid puckering interconversion; a substituent at the 3-position biases the equilibrium toward specific puckered conformers, affecting the spatial orientation of the quinazoline core relative to the target binding site [1]. In the context of quinazolin-4-amine kinase inhibitors, SAR studies on 6-arylquinazolin-4-amines have demonstrated that subtle steric modifications at the 4-amino substituent can shift selectivity between closely related kinase isoforms such as Clk1, Clk4, Dyrk1A, and Dyrk1B [2]. The 3-methylcyclobutyl group may therefore confer a selectivity profile distinct from both the unsubstituted cyclobutyl and the N-methylated cyclobutyl analogs.

Conformational analysis Kinase selectivity Structure-based drug design

Molecular Weight and Topological Polar Surface Area Comparison Across Cyclobutyl-Containing Quinazolin-4-amine Analogs

N-(3-Methylcyclobutyl)quinazolin-4-amine (C₁₃H₁₅N₃, MW 213.28) occupies a distinct position in the physicochemical property space of cyclobutyl-substituted quinazolin-4-amines. Compared to N-cyclobutylquinazolin-4-amine (MW 199.25, TPSA 37.8 Ų) [1] and N-cyclobutyl-N-methylquinazolin-4-amine (MW 213.28, TPSA 29.0 Ų) [2], the target compound pairs a higher molecular weight with a higher TPSA (estimated ~38 Ų, similar to the NH analog). Critically, it maintains the secondary amine HBD character (TPSA contribution ~12 Ų from NH) while adding lipophilic mass via the methyl group. This combination positions the compound favorably within Lipinski's rule-of-five space (MW < 500, TPSA < 140 Ų) [3] while offering a balanced polarity profile for potential CNS or oral drug discovery applications.

Drug-likeness optimization Oral bioavailability prediction Lead selection criteria

Highest-Value Application Scenarios for N-(3-Methylcyclobutyl)quinazolin-4-amine Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Requiring Hinge-Region Hydrogen Bond Donor Retention

In kinase drug discovery programs where the 4-amino NH of the quinazoline scaffold has been established as critical for hinge-region hydrogen bonding (e.g., EGFR, VEGFR-2, or Aurora A kinase targets), N-(3-methylcyclobutyl)quinazolin-4-amine is the preferred choice over N-cyclobutyl-N-methylquinazolin-4-amine because it retains the secondary amine HBD (1 HBD vs. 0 HBD) [1]. The 3-methylcyclobutyl group simultaneously provides steric differentiation from the unsubstituted cyclobutyl analog, enabling exploration of selectivity vectors while preserving the essential pharmacophoric NH [2].

Isoform-Selectivity Screening Cascades Leveraging Chiral Cyclobutyl Substitution

The stereogenic center in the 3-methylcyclobutyl group of N-(3-methylcyclobutyl)quinazolin-4-amine enables chiral resolution and the generation of enantiomerically pure samples for isoform-selectivity profiling. This is particularly relevant for kinase panels where Clk1/Clk4 or Dyrk1A/Dyrk1B selectivity is sought, as subtle steric modifications at the 4-amino substituent of quinazolin-4-amines have been demonstrated to shift selectivity across these closely related kinases [3]. The chiral 3-methylcyclobutyl group provides an additional dimension for selectivity optimization not available with achiral N-cyclobutyl or N-cyclopropyl analogs [2].

Balanced Polarity-Lipophilicity Profiling for CNS-Penetrant Quinazoline Programs

For neuroscience-focused kinase inhibitor or GPCR modulator programs where CNS penetration is desired, N-(3-methylcyclobutyl)quinazolin-4-amine offers a TPSA (~38 Ų) within the favorable range for blood-brain barrier penetration (typically TPSA < 90 Ų) combined with a moderate logP (~3.8–4.0) that balances passive permeability and P-glycoprotein efflux susceptibility [4]. This profile distinguishes it from the lower-MW but less lipophilic N-cyclobutylquinazolin-4-amine (logP 3.3) and the lower-TPSA but HBD-deficient N-cyclobutyl-N-methylquinazolin-4-amine (TPSA 29.0 Ų, 0 HBD) [1] [5].

Structure-Activity Relationship (SAR) Expansion Around Cyclobutyl-Substituted Quinazoline Scaffolds

As a chemical probe or building block for medicinal chemistry SAR campaigns, N-(3-methylcyclobutyl)quinazolin-4-amine expands the accessible chemical space beyond the commonly explored N-cyclopropyl, N-cyclobutyl, and N-phenyl quinazolin-4-amine analogs [6]. The 3-methyl substitution on the cyclobutane ring provides a handle for further derivatization and enables systematic exploration of steric and electronic effects at a position that is underexplored in the quinazoline kinase inhibitor literature, potentially unlocking novel intellectual property space [2].

Quote Request

Request a Quote for N-(3-methylcyclobutyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.